molecular formula C24H46O3 B14426273 3-Hydroxy-1-oxacyclopentacosan-2-one CAS No. 81155-70-6

3-Hydroxy-1-oxacyclopentacosan-2-one

Cat. No.: B14426273
CAS No.: 81155-70-6
M. Wt: 382.6 g/mol
InChI Key: RLZXLDRKPOCJTQ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-oxacyclopentacosan-2-one is a complex organic compound with a unique structure that includes a hydroxyl group and a lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-oxacyclopentacosan-2-one typically involves the cyclization of a suitable precursor under specific conditions. One common method involves the use of a hydroxylated fatty acid, which undergoes intramolecular esterification to form the lactone ring. The reaction is usually carried out in the presence of an acid catalyst at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological approaches, such as the fermentation of genetically engineered microorganisms that can produce the desired precursor. The precursor is then chemically converted to the final product through controlled cyclization reactions.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-oxacyclopentacosan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The lactone ring can be reduced to form a diol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of substituted lactones with various functional groups.

Scientific Research Applications

3-Hydroxy-1-oxacyclopentacosan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-oxacyclopentacosan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and lactone ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-oxacyclopentacosan-2-one: Similar structure but with a different position of the hydroxyl group.

    3-Hydroxy-1-oxacyclohexadecan-2-one: Similar structure but with a shorter carbon chain.

Uniqueness

3-Hydroxy-1-oxacyclopentacosan-2-one is unique due to its specific combination of a long carbon chain, hydroxyl group, and lactone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

81155-70-6

Molecular Formula

C24H46O3

Molecular Weight

382.6 g/mol

IUPAC Name

3-hydroxy-oxacyclopentacosan-2-one

InChI

InChI=1S/C24H46O3/c25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-27-24(23)26/h23,25H,1-22H2

InChI Key

RLZXLDRKPOCJTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCCCCCOC(=O)C(CCCCCCCCCC1)O

Origin of Product

United States

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